N,N-Dimethyl-4-(trifluoromethylthio)aniline

Catalog No.
S1940561
CAS No.
2677-71-6
M.F
C9H10F3NS
M. Wt
221.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-4-(trifluoromethylthio)aniline

CAS Number

2677-71-6

Product Name

N,N-Dimethyl-4-(trifluoromethylthio)aniline

IUPAC Name

N,N-dimethyl-4-(trifluoromethylsulfanyl)aniline

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

InChI

InChI=1S/C9H10F3NS/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3

InChI Key

MDGKYHTVVJPJEP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)SC(F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC(F)(F)F

N,N-Dimethyl-4-(trifluoromethylthio)aniline is an aromatic compound characterized by the presence of a trifluoromethylthio group attached to the para position of a dimethylamino-substituted aniline. Its chemical formula is C₉H₁₀F₃N₁S, and it is known for its high reactivity and stability, making it suitable for various applications in organic synthesis and materials science . The trifluoromethylthio group enhances the compound's lipophilicity and electronic properties, which can influence its biological activity and chemical reactivity.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The electron-donating dimethylamino group activates the aromatic ring towards electrophiles, facilitating substitutions at the ortho and para positions.
  • Nucleophilic Substitution: The trifluoromethylthio group can undergo nucleophilic attack, particularly in reactions involving strong nucleophiles.
  • Reduction Reactions: The compound can be reduced to yield corresponding anilines under specific conditions, often using catalysts like palladium .

Research indicates that N,N-Dimethyl-4-(trifluoromethylthio)aniline exhibits significant biological activity. It has been investigated for its potential antimicrobial properties, showcasing effectiveness against various bacterial strains. The trifluoromethylthio moiety is believed to enhance its interaction with biological targets, potentially leading to increased potency compared to similar compounds .

The synthesis of N,N-Dimethyl-4-(trifluoromethylthio)aniline can be achieved through several methodologies:

  • Direct Alkylation: Starting from 4-nitroaniline, the trifluoromethylthio group can be introduced via nucleophilic substitution followed by reduction.
  • Trifluoromethylation: Utilizing reagents such as trifluoromethanesulfonic anhydride to introduce the trifluoromethylthio group onto an aniline derivative.
  • Multi-step Synthesis: Involves converting simpler aniline derivatives through a series of reactions to introduce both the dimethylamino and trifluoromethylthio groups .

N,N-Dimethyl-4-(trifluoromethylthio)aniline finds applications in several fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Agriculture: Used in developing agrochemicals due to its potential herbicidal or fungicidal properties.
  • Materials Science: Employed in creating polymers or coatings with enhanced chemical resistance and stability .

Studies on the interactions of N,N-Dimethyl-4-(trifluoromethylthio)aniline with various biological macromolecules have shown promising results. Molecular docking studies indicate that it can effectively bind to specific protein targets, suggesting potential therapeutic applications. Furthermore, its interactions with DNA have been explored, revealing possible mechanisms for its antimicrobial activity .

Several compounds share structural similarities with N,N-Dimethyl-4-(trifluoromethylthio)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-4-nitroanilineNitro group at para positionStronger electron-withdrawing effect
4-Amino-2-trifluoromethylthiophenolAmino group instead of dimethylaminoDifferent reactivity due to sulfur atom position
N,N-Dimethyl-4-fluoroanilineFluoro group instead of trifluoromethylthioLess lipophilic than the trifluoromethylthio

N,N-Dimethyl-4-(trifluoromethylthio)aniline stands out due to its unique trifluoromethylthio functionalization, which significantly alters its physicochemical properties compared to these similar compounds. This feature contributes to its distinct reactivity and biological activity profile.

XLogP3

3.8

Wikipedia

N,N-Dimethyl-4-[(trifluoromethyl)sulfanyl]aniline

Dates

Modify: 2023-08-16

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